molecular formula C4H4BrN3 B1505257 3-Bromopyridazin-4-amine CAS No. 55928-84-2

3-Bromopyridazin-4-amine

Cat. No. B1505257
CAS RN: 55928-84-2
M. Wt: 174 g/mol
InChI Key: QYOMPWRHTAMYFX-UHFFFAOYSA-N
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Description

3-Bromopyridazin-4-amine, also known as 4-Amino-3-bromopyridine, is an organic compound. It is a white to pale yellow solid . It is also known by other synonyms such as 3-bromo-4-pyridinamine, 3-bromo-4-aminopyridine, and 3-bromo-4-pyridineamine .


Molecular Structure Analysis

The molecular formula of this compound is C5H5BrN2 . The molecular weight is 173.01 g/mol . The InChI Key is DDQYSZWFFXOXER-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 61-69 °C . The compound is white to pale yellow in color .

Scientific Research Applications

3-Bromopyridazin-4-amine has a wide range of applications in the fields of medicinal chemistry, organic synthesis, and pharmaceutical research. It has been used as a starting material for the synthesis of a variety of compounds, such as anti-inflammatory agents, antibiotics, and anti-cancer agents. It has also been used as a tool in the study of enzyme-catalyzed reactions, and as a catalyst for the synthesis of heterocyclic compounds.

Mechanism of Action

The mechanism of action of 3-Bromopyridazin-4-amine is not fully understood. However, it is believed to act as a proton donor, and may be involved in the regulation of certain biochemical pathways. It has also been suggested that this compound may act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of certain cancer cell lines. It has also been found to inhibit the activity of certain enzymes, such as COX-2. In addition, this compound has been found to possess anti-inflammatory and anti-microbial properties.

Advantages and Limitations for Lab Experiments

3-Bromopyridazin-4-amine is a relatively stable compound and is relatively easy to synthesize. This makes it a useful tool for laboratory experiments. However, this compound is a relatively toxic compound and should be handled with care.

Future Directions

There are a number of potential future directions for research on 3-Bromopyridazin-4-amine. These include further studies on its mechanism of action, its potential as an anti-cancer agent, and its potential as an anti-inflammatory agent. In addition, further studies could be conducted into the synthesis of novel compounds based on this compound. Finally, further studies could be conducted into the potential applications of this compound in the pharmaceutical industry.

Safety and Hazards

3-Bromopyridazin-4-amine may cause respiratory irritation. It can also cause skin irritation and serious eye irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with the skin, wash with plenty of soap and water. Use protective gloves, protective clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

3-bromopyridazin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3/c5-4-3(6)1-2-7-8-4/h1-2H,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYOMPWRHTAMYFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC(=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80704539
Record name 3-Bromopyridazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55928-84-2
Record name 3-Bromo-4-pyridazinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55928-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromopyridazin-4-amine
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URL https://comptox.epa.gov/dashboard/DTXSID80704539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromopyridazin-4-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Bromination of pyridazin-4-ylamine was performed in the same manner as for the preparation of 4-amino-3-bromo-2,6-dimethylpyridine. Chromatography on SiO2 (20% ethyl acetate in hexanes to 100% ethyl acetate, gradient, followed by 2% methanol in ethyl acetate) yielded 4-amino-3-bromopyridazine (first eluting: 15% yield) and 4-amino-5-bromopyridazine (second eluting: 5% yield) as tan solids.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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